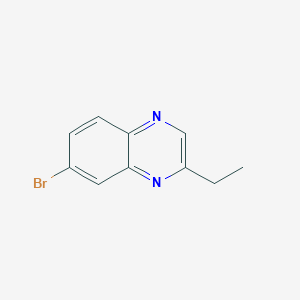

7-Bromo-2-ethylquinoxaline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

7-bromo-2-ethylquinoxaline |

InChI |

InChI=1S/C10H9BrN2/c1-2-8-6-12-9-4-3-7(11)5-10(9)13-8/h3-6H,2H2,1H3 |

InChI Key |

CPKUYRIZDSTHMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C2C=CC(=CC2=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 7 Bromo 2 Ethylquinoxaline and Its Precursors

Classical Condensation Reactions in Quinoxaline (B1680401) Synthesis Relevant to 7-Bromo-2-ethylquinoxaline Precursors

The cornerstone of quinoxaline synthesis has traditionally been the condensation reaction between an ortho-diaminobenzene and an α-dicarbonyl compound. This method's versatility allows for the introduction of various substituents onto the quinoxaline core, making it highly relevant for the synthesis of precursors to this compound.

Strategies for ortho-Diaminobenzene Precursor Functionalization

The synthesis of functionalized ortho-diaminobenzene precursors is a critical first step. For this compound, the key precursor is 4-bromo-1,2-diaminobenzene. The functionalization of the benzene (B151609) ring with a bromine atom prior to the condensation reaction is a common strategy. This is often achieved through the nitration of a brominated aniline (B41778) derivative, followed by the reduction of the nitro groups to amines. For instance, the nitration of 4-bromoaniline (B143363) can yield 4-bromo-2-nitroaniline, which can then be reduced to 4-bromo-1,2-diaminobenzene. Various reducing agents can be employed for this transformation, including tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Condensation with α-Dicarbonyl Compounds for Quinoxaline Ring Formation

The formation of the quinoxaline ring is typically achieved through the condensation of an ortho-diaminobenzene with an α-dicarbonyl compound. In the context of this compound, 4-bromo-1,2-diaminobenzene would be reacted with a suitable α-dicarbonyl compound that can introduce the ethyl group at the 2-position. A suitable reactant for this purpose would be 1,2-butanedione (also known as diacetyl). The reaction proceeds via a double condensation mechanism, where the amino groups of the diaminobenzene react with the carbonyl groups of the dicarbonyl compound to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic quinoxaline. This reaction is often carried out in a protic solvent like ethanol (B145695) or acetic acid and can be catalyzed by acids.

Regioselective Bromination Approaches to Quinoxaline Derivatives

An alternative synthetic route involves the direct bromination of a pre-formed ethylquinoxaline scaffold. The success of this approach hinges on the ability to control the regioselectivity of the bromination reaction.

Electrophilic Bromination Strategies for Quinoxaline Rings

The quinoxaline ring is an electron-deficient system, which makes electrophilic substitution reactions, such as bromination, challenging. However, the introduction of an electron-donating group, such as an ethyl group, can activate the ring towards electrophilic attack. The position of bromination is directed by the existing substituents and the inherent electronic properties of the quinoxaline nucleus. For 2-ethylquinoxaline (B3350707), the ethyl group at the 2-position would direct incoming electrophiles to the 6- and 8-positions of the benzene ring portion of the molecule. However, the nitrogen atoms in the pyrazine (B50134) ring are deactivating, making the 5- and 8-positions less reactive than the 6- and 7-positions. Therefore, direct bromination of 2-ethylquinoxaline would likely yield a mixture of isomers, with the 6-bromo and 7-bromo products being significant components.

Precursor Synthesis via Bromination of Ethylquinoxaline Scaffolds

To synthesize this compound via this route, one would first need to prepare 2-ethylquinoxaline. This can be achieved through the condensation of 1,2-diaminobenzene with 1,2-butanedione. The subsequent bromination of 2-ethylquinoxaline would then be carried out using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst. The reaction conditions, including the choice of solvent and temperature, would need to be carefully optimized to maximize the yield of the desired 7-bromo isomer. Separation of the resulting isomeric mixture would likely be necessary to isolate the pure this compound.

Advanced Transition Metal-Catalyzed Methods in Quinoxaline Synthesis

Modern synthetic organic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic compounds like quinoxalines. These methods can offer improved regioselectivity and functional group tolerance compared to classical approaches. For the synthesis of this compound, a palladium-catalyzed cross-coupling reaction could be envisioned. For example, a suitably protected 1,2-diaminobenzene could undergo a directed C-H activation and bromination at the 4-position, followed by a coupling reaction with an ethyl-containing partner. Alternatively, a pre-brominated quinoxaline scaffold could be coupled with an ethylating agent using a transition metal catalyst. These advanced methods, while potentially more complex to set up, can provide a more direct and controlled route to the target molecule.

| Common Name | IUPAC Name |

| 4-bromoaniline | 4-bromoaniline |

| 4-bromo-2-nitroaniline | 4-bromo-2-nitroaniline |

| 4-bromo-1,2-diaminobenzene | 4-bromobenzene-1,2-diamine |

| 1,2-butanedione | Butane-2,3-dione |

| 2-ethylquinoxaline | 2-ethylquinoxaline |

| N-bromosuccinimide | 1-bromo-2,5-pyrrolidinedione |

| This compound | This compound |

Green Chemistry Approaches and Sustainable Synthetic Routes to Halogenated Quinoxalines

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov For the synthesis of halogenated quinoxalines, these principles are applied through various strategies, including the use of greener solvents, alternative energy sources, and catalyst-free reactions. nih.govnih.gov

One of the most common methods for synthesizing the quinoxaline core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org For this compound, this would involve the reaction of 4-bromo-1,2-phenylenediamine with a suitable 1,2-dicarbonyl precursor to the ethyl group, such as 1-hydroxybutan-2-one.

Sustainable Solvents and Catalysts: Traditional syntheses often employ hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). ripublication.comsemanticscholar.org Water is a particularly attractive solvent as it is non-toxic, inexpensive, and non-flammable. semanticscholar.org In some cases, reactions can be performed in water without the need for any catalyst, yielding high-purity products that may precipitate directly from the reaction mixture. semanticscholar.org

Catalyst choice is also crucial. While acid catalysts have been traditionally used, there is a move towards recyclable solid acid catalysts or even catalyst-free conditions to simplify purification and reduce waste. nih.gov Nanocatalysts are also being explored as they offer high efficiency and reusability. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. researchgate.net Microwave irradiation can significantly reduce reaction times, often leading to higher yields and purer products compared to conventional heating methods. researchgate.nettku.edu.tw Solvent-free microwave conditions are particularly environmentally friendly. tku.edu.tw

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding), offers a solvent-free alternative to traditional solution-phase chemistry. This technique can lead to faster reactions and reduced waste.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product while minimizing waste and energy consumption. Key parameters that are typically optimized include the choice of solvent, catalyst, temperature, and reaction time.

Table 1: Illustrative Optimization of Quinoxaline Synthesis

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetonitrile (B52724) | None | 80 | 12 | 21 |

| 2 | Ethanol | Acetic Acid (10 mol%) | Reflux | 8 | 75 |

| 3 | Water | None | 100 | 6 | 85 |

| 4 | PEG-400 | None | Room Temp | 2 | 90 |

| 5 | DMF | None | 100 | 4 | 60 |

| 6 | Microwave | None (solvent-free) | 120 | 0.05 (3 min) | 92 |

This table is an illustrative example based on general findings for quinoxaline synthesis and does not represent actual experimental data for this compound.

Analysis of Optimization Parameters:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. As illustrated in the table, moving from aprotic polar solvents like acetonitrile and DMF to greener solvents like ethanol, water, and PEG-400 can lead to improved yields. ripublication.comsemanticscholar.orgresearchgate.net

Catalyst: While some reactions proceed efficiently without a catalyst, particularly in water or under microwave irradiation, the addition of a mild acid catalyst like acetic acid can be beneficial in certain solvents. nih.gov The goal is to use the minimum amount of catalyst necessary to achieve a high yield.

Temperature and Reaction Time: Higher temperatures generally lead to faster reaction rates. However, from a green chemistry perspective, reactions at room temperature are ideal. ripublication.com Microwave synthesis offers a significant advantage by dramatically reducing reaction times from hours to minutes, even at elevated temperatures. researchgate.net This is due to the efficient and direct heating of the reaction mixture by microwaves. researchgate.net

For the synthesis of this compound, a likely optimized procedure would involve the condensation of 4-bromo-1,2-phenylenediamine with a suitable precursor in a green solvent like water or ethanol, potentially under microwave irradiation to accelerate the reaction and improve the yield. Further studies would be needed to fine-tune the specific conditions for this particular compound.

Chemical Transformations and Reactivity Studies of 7 Bromo 2 Ethylquinoxaline

Halogen Atom Reactivity in 7-Bromo-2-ethylquinoxaline Systems

The bromine atom at the 7-position of the 2-ethylquinoxaline (B3350707) core is the focal point for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the quinoxaline (B1680401) ring system, which can facilitate certain reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For SNAr to occur, the aromatic ring is typically rendered electron-poor by the presence of electron-withdrawing groups. masterorganicchemistry.com The quinoxaline ring system, being a heteroaromatic structure, is inherently electron-deficient, which can activate the bromo-substituent towards nucleophilic attack. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for such transformations.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and stability of the boronic acid reagents. nih.govmdpi.com

For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. The general reactivity order for the halide is I > Br > Cl. mdpi.com The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized for specific substrates. nih.gov For instance, catalysts like Pd(dppf)Cl₂ and ligands such as SPhos and XPhos have been found to be effective in the Suzuki-Miyaura coupling of challenging substrates, including those with unprotected N-H groups. nih.govnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 °C |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60 °C |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 °C |

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is instrumental in the synthesis of arylalkynes and conjugated enynes. libretexts.orgwikipedia.org This reaction is valued for its mild conditions, often being carried out at room temperature. nrochemistry.comrsc.org

In the context of this compound, a Sonogashira coupling would enable the introduction of an alkyne moiety at the 7-position. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The reactivity of the halide follows the order I > Br > Cl. nrochemistry.com While copper is a common co-catalyst, copper-free Sonogashira reactions have also been developed. rsc.org The choice of ligand can significantly influence the reaction's efficiency. libretexts.org

Table 2: Typical Reagents for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF |

| Pd₂(dba)₃ | - | Cesium Carbonate | - |

| (PhCN)₂Cl₂ | - | Cesium Carbonate | - |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an amine with an aryl halide. libretexts.orgwikipedia.org This reaction has become a cornerstone for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org

For this compound, this reaction would allow for the introduction of various amine substituents at the 7-position. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product. wuxiapptec.com The reactivity order for the aryl halide in this reaction is generally Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com A variety of palladium catalysts, phosphine (B1218219) ligands, and bases can be employed, and their selection depends on the specific amine and aryl halide coupling partners. libretexts.orgwuxiapptec.com Buchwald-Hartwig amination has been successfully applied to bromo-substituted azaheterocycles. researchgate.net

Table 3: Common Components in Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent |

|---|---|---|---|

| Pd(OAc)₂ | BINAP | NaOtBu | Toluene |

| Pd₂(dba)₃ | DavePhos | K₂CO₃ | Dioxane |

| PdCl₂(P(o-Tolyl)₃)₂ | - | LiHMDS | THF |

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other cross-coupling protocols can also be envisioned for the functionalization of this compound.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for its ability to form C-C bonds involving sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction of this compound with an organozinc reagent in the presence of a suitable catalyst would provide a pathway to introduce a variety of organic substituents.

The Stille coupling utilizes an organotin compound (organostannane) as the coupling partner for an organic halide, catalyzed by palladium. nrochemistry.comwikipedia.org A key advantage of the Stille reaction is the tolerance of the organotin reagents to a wide array of functional groups. nrochemistry.com However, the toxicity of the tin reagents and byproducts is a notable drawback. nrochemistry.com This reaction could be applied to this compound to form new C-C bonds under mild conditions. mdpi.com

Table 4: Comparison of Negishi and Stille Coupling

| Reaction | Organometallic Reagent | Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc | Palladium or Nickel | High reactivity and functional group tolerance. wikipedia.org |

| Stille | Organotin | Palladium | Tolerates a wide variety of functional groups; mild reaction conditions. nrochemistry.com |

Reactivity of the Quinoxaline Nitrogen Atoms and the Ethyl Group

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing bromo substituent on the benzene (B151609) ring and the electron-donating ethyl group on the pyrazine (B50134) ring, as well as the inherent reactivity of the quinoxaline nitrogen atoms.

The nitrogen atoms in the quinoxaline ring are nucleophilic and can undergo reactions with electrophiles.

N-Alkylation:

N-alkylation of quinoxalines typically requires an alkylating agent, such as an alkyl halide, in the presence of a base. For this compound, alkylation would lead to the formation of a quaternary quinoxalinium salt. The reaction is expected to occur at one of the nitrogen atoms, and the specific site of alkylation may be influenced by steric hindrance from the adjacent ethyl group and the electronic effects of the bromo substituent. While specific studies on this compound are not prevalent, related N-heterocycles undergo N-alkylation under various conditions. nih.gov

Hypothetical N-Alkylation Reaction Data

| Alkylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | 7-Bromo-2-ethyl-1-methylquinoxalin-1-ium iodide |

N-Oxidation:

The oxidation of the nitrogen atoms in the quinoxaline ring leads to the formation of N-oxides. The reaction is typically carried out using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The oxidation of substituted quinoxalines can lead to mono-N-oxides or di-N-oxides. sioc-journal.cnrsc.org For this compound, oxidation is expected to yield the corresponding N-oxide derivatives. Quinoxaline N-oxides are of interest due to their biological activities. nih.govbeilstein-journals.orgacs.org The presence of the bromo substituent can influence the reactivity of the nitrogen atoms towards oxidation.

Representative N-Oxidation Reaction Data

| Oxidizing Agent | Solvent | Product |

|---|---|---|

| m-CPBA | Dichloromethane | This compound 1-oxide |

The ethyl group at the 2-position of the quinoxaline ring is a site for potential functionalization, which can be achieved through various organic reactions.

Oxidation:

The benzylic-like position of the ethyl group makes it susceptible to oxidation. Oxidation of similar 2-ethyl-N-heterocycles has been reported to yield the corresponding acetyl or carboxylic acid derivatives. sioc-journal.cn For instance, the oxidation of 2-ethyl-3-methylpyrazine (B101031) has been studied, providing a model for the reactivity of the ethyl group in this compound. sioc-journal.cn

Potential Side-Chain Oxidation Products

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | Basic, heat | 7-Bromoquinoxaline-2-carboxylic acid |

Halogenation:

The side-chain can undergo radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. researchgate.netthieme-connect.de This would lead to the formation of a bromoethylquinoxaline derivative, which can serve as a versatile intermediate for further nucleophilic substitution reactions.

Hypothetical Side-Chain Bromination | Reagent | Initiator | Solvent | Product | | --- | --- | --- | | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | CCl₄ | 7-Bromo-2-(1-bromoethyl)quinoxaline |

Photoreactivity and Photophysical Properties Relevant to Chemical Transformations

The photophysical and photochemical properties of this compound are influenced by the presence of the bromo substituent and the extended aromatic system of the quinoxaline core. Bromo-substituted aza-aromatic compounds often exhibit enhanced intersystem crossing from the singlet excited state to the triplet excited state due to the heavy atom effect. This can lead to interesting photochemistry and photophysical phenomena. organic-chemistry.org

Expected Photophysical Properties

| Property | Expected Characteristic |

|---|---|

| Absorption | UV-Vis absorption in the range typical for quinoxaline derivatives. |

| Emission | Potential for fluorescence and phosphorescence. |

| Intersystem Crossing | Enhanced due to the heavy atom effect of bromine. |

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2 Ethylquinoxaline and Its Derivatives

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. For 7-Bromo-2-ethylquinoxaline (C₁₀H₉BrN₂), HRMS provides a measured mass that can be distinguished from other potential formulas with the same nominal mass.

The presence of a bromine atom is unequivocally confirmed by the characteristic isotopic pattern it produces in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, a compound containing one bromine atom will exhibit two prominent peaks in its mass spectrum: the molecular ion peak (M⁺) and an M+2 peak, separated by two mass units, with nearly identical intensities. vulcanchem.com

For this compound, the expected molecular ion peaks would be observed at m/z values corresponding to [C₁₀H₉⁷⁹BrN₂]⁺ and [C₁₀H₉⁸¹BrN₂]⁺. HRMS can measure these masses to within a few parts per million (ppm) of their calculated values, providing strong evidence for the assigned molecular formula. rsc.orgrsc.org

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Calculated Mass (m/z) | Relative Abundance (%) |

| [C₁₀H₉⁷⁹BrN₂]⁺ | 236.0003 | ~100 |

| [C₁₀H₉⁸¹BrN₂]⁺ | 238.0003 | ~97.6 |

This distinct 1:1 isotopic signature is a hallmark of mono-brominated compounds and, when combined with the high accuracy of the mass measurement, provides definitive confirmation of the elemental composition, distinguishing it from compounds containing other elements like chlorine or sulfur that produce different isotopic patterns. rsc.org

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed covalent structure of a molecule in solution. By analyzing the ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be determined, and their connectivity can be mapped out. asmarya.edu.lyacs.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The five aromatic protons on the quinoxaline (B1680401) core would appear as a set of multiplets, with their chemical shifts and coupling patterns dictated by their position relative to the nitrogen atoms, the ethyl group, and the bromine substituent. nih.govdoi.org

The ¹³C NMR spectrum would complement this by showing ten distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would differentiate the aliphatic carbons of the ethyl group from the eight aromatic carbons of the quinoxaline ring. The carbon atom directly bonded to the bromine (C-7) would exhibit a chemical shift characteristic of a carbon attached to a halogen. rsc.orgacgpubs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | - | ~159.0 |

| 3 | ~8.8 (s) | ~143.5 |

| 4a | - | ~141.0 |

| 5 | ~8.0 (d) | ~130.0 |

| 6 | ~7.8 (dd) | ~132.5 |

| 7 | - | ~122.0 |

| 8 | ~8.1 (d) | ~129.5 |

| 8a | - | ~140.5 |

| -CH₂- | ~3.1 (q) | ~29.0 |

| -CH₃ | ~1.4 (t) | ~13.0 |

| Note: Predicted values are based on data for similar quinoxaline derivatives. s=singlet, d=doublet, t=triplet, q=quartet, dd=doublet of doublets. |

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecular structure. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group. It would also reveal correlations between adjacent aromatic protons, such as H-5 and H-6, helping to trace the proton connectivity around the benzene (B151609) moiety of the quinoxaline ring. jst-ud.vn

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C one-bond correlations). researchgate.net An HSQC spectrum would definitively link the proton signals predicted in Table 2 to their corresponding carbon signals. For example, the singlet at ~8.8 ppm would be correlated to the carbon at ~143.5 ppm, assigning them to H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). jst-ud.vn HMBC is vital for connecting the different fragments of the molecule. Key correlations would include:

The methylene (-CH₂) protons of the ethyl group showing a correlation to the C-2 quaternary carbon, confirming the position of the ethyl group.

The H-3 proton showing correlations to the C-2 and C-4a carbons.

The H-8 proton showing correlations to the C-7 (bromo-substituted) and C-4a carbons, confirming the bromine's position at C-7.

Together, these 2D NMR techniques provide a comprehensive and interlocking web of data that allows for the complete and confident assignment of the structure of this compound. nih.gov

While solution-state NMR characterizes molecules in a dynamic, solvated state, solid-state NMR (ssNMR) provides information about the structure in the crystalline phase. chemrxiv.orgacs.org Techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) can be applied to powdered crystalline samples of this compound. iucr.orgnih.gov

The ssNMR spectrum can reveal subtle structural details not observable in solution. For instance, if multiple, non-equivalent molecules exist in the crystal's asymmetric unit, the ¹³C ssNMR spectrum would show a splitting of signals compared to the single set of resonances seen in solution. This makes ssNMR a powerful tool for identifying and characterizing different polymorphic forms (different crystal packings of the same molecule) or for studying the structure of co-crystals and adducts where the molecule interacts with other components. iucr.orgrsc.org For halogenated compounds, ssNMR is particularly effective in probing the local environment around the halogen-carbon bond and studying non-covalent interactions like halogen bonding. nih.gov

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Supramolecular Interactions

The most definitive method for determining the three-dimensional structure of a crystalline compound is single-crystal X-ray diffraction. This technique provides precise coordinates for each atom in the crystal lattice, allowing for the accurate determination of bond lengths, bond angles, and torsional angles. rsc.orgnih.gov

A single-crystal X-ray structure of this compound would provide a detailed conformational picture. It is expected that the bicyclic quinoxaline ring system would be largely planar, although minor puckering or deviations can occur due to crystal packing forces. vulcanchem.com The analysis would precisely define the orientation of the ethyl group relative to the aromatic ring. The C-C bond of the ethyl group would likely be positioned to minimize steric hindrance with the rest of the molecule. acs.org

Table 3: Expected X-ray Crystallographic Data for this compound

| Parameter Type | Example Bond/Angle | Expected Value |

| Bond Length (Å) | C-Br | ~1.90 Å |

| Bond Length (Å) | C=N | ~1.34 Å |

| Bond Length (Å) | C-C (ethyl) | ~1.53 Å |

| Bond Angle (°) | C6-C7-C8 | ~120° |

| Dihedral Angle (°) | Planarity of Quinoxaline | < 5° deviation |

| Note: Values are estimations based on known structures of similar brominated quinoxaline derivatives. |

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal, a field known as supramolecular chemistry. researchgate.netarkat-usa.org The crystal packing of this compound would be governed by a combination of weak intermolecular forces.

Key interactions would likely include:

π-π Stacking: The planar aromatic quinoxaline rings are expected to stack on top of each other, an interaction that is a dominant packing force in many aromatic heterocyclic systems. vulcanchem.comresearchgate.net

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the C-H bonds of one molecule and the nitrogen atoms of a neighboring molecule are common in quinoxaline structures and help to form extended networks. rsc.org

Halogen Bonding: The bromine atom on one molecule could act as a halogen bond donor, interacting with an electron-rich region (like a nitrogen atom or a π-system) of an adjacent molecule. rsc.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Theoretical Validation

A comprehensive vibrational analysis of a molecule through infrared (IR) and Raman spectroscopy is a powerful method for identifying its functional groups and understanding its structural characteristics. These experimental techniques, when combined with theoretical quantum chemical calculations such as Density Functional Theory (DFT), provide a detailed picture of the molecule's vibrational modes. researchgate.net DFT calculations can predict the vibrational frequencies and intensities, which, when compared with experimental data, allow for a precise assignment of the observed spectral bands to specific molecular motions. psu.edu

Despite the utility of this approach, a detailed experimental and theoretical vibrational analysis specifically for this compound has not been reported in the accessible scientific literature. While studies on related structures, such as other quinoxaline derivatives, bromo-substituted heterocycles, and parent ring systems, are available, this information cannot be directly extrapolated to provide a scientifically accurate and validated analysis for the title compound. Current time information in Bangalore, IN.nih.govgatewayanalytical.com The unique substitution pattern of this compound—with a bromine atom at the C7 position and an ethyl group at the C2 position—will induce specific electronic and steric effects that uniquely influence the vibrational frequencies of the quinoxaline core and the substituent groups themselves.

For a definitive analysis, experimental FT-IR and FT-Raman spectra of this compound would need to be recorded. Subsequently, quantum chemical calculations (e.g., using the B3LYP functional with a suitable basis set like 6-311++G(d,p)) would be performed to optimize the molecular geometry and compute the harmonic vibrational frequencies. researchgate.netscialert.net A comparison between the experimental wavenumbers and the scaled theoretical wavenumbers would then allow for a reliable assignment of the fundamental vibrational modes.

General Principles of Vibrational Band Assignment for this compound

Based on the functional groups present in this compound, a hypothetical vibrational analysis would focus on identifying the characteristic bands for the following structural components. The expected regions for these vibrations are based on established literature values for similar molecules. bldpharm.com

Quinoxaline Ring Vibrations :

C-H Stretching : The aromatic C-H stretching vibrations of the quinoxaline ring are expected to appear in the 3100–3000 cm⁻¹ region.

C=N and C=C Stretching : The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system typically occur in the 1625–1430 cm⁻¹ range. bldpharm.com These bands are crucial for confirming the quinoxaline core structure.

Ring Breathing and Deformations : Complex skeletal vibrations, including in-plane and out-of-plane deformations of the entire ring system, would be observed at lower frequencies.

Ethyl Group Vibrations :

C-H Stretching : The asymmetric and symmetric stretching modes of the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent are anticipated in the 3000–2850 cm⁻¹ range.

C-H Bending : The scissoring, wagging, and twisting deformations of the CH₂ and CH₃ groups would produce characteristic bands in the 1470–1180 cm⁻¹ region.

Carbon-Bromine Vibration :

C-Br Stretching : The C-Br stretching vibration is expected to produce a strong band in the lower frequency region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹. Its identification would be a key confirmation of the bromine substitution.

C-Br Bending : In-plane and out-of-plane bending vibrations involving the bromine atom would occur at even lower wavenumbers, often below 400 cm⁻¹.

Without specific experimental data and theoretical calculations for this compound, the creation of detailed data tables with precise wavenumber assignments and potential energy distributions (PED) is not possible. Such an analysis remains a subject for future research investigation.

Theoretical and Computational Chemistry Studies on 7 Bromo 2 Ethylquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. researchgate.netaps.org By calculating the electron density, DFT methods can predict a wide range of molecular properties, from optimized geometry to reactivity indicators, providing a balance between accuracy and computational cost. openaccessjournals.comresearchgate.net

A fundamental step in computational analysis is geometry optimization, which locates the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 7-Bromo-2-ethylquinoxaline, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.

This analysis yields crucial data such as bond lengths, bond angles, and dihedral angles. For instance, a potential energy surface scan could be performed to find the most stable conformation of the ethyl group relative to the quinoxaline (B1680401) ring system. mdpi.com While specific DFT studies detailing the optimized geometry and energetic profile of this compound are not prominent in the reviewed literature, the expected output from such a calculation is standardized.

Table 1: Representative Data from a Hypothetical Geometry Optimization of this compound

| Parameter | Description | Typical Expected Value Range |

|---|---|---|

| Total Energy | The electronic energy of the optimized structure. | Varies based on DFT functional/basis set |

| C-Br Bond Length | The distance between the carbon at position 7 and the bromine atom. | ~1.85 - 1.95 Å |

| C-N Bond Lengths | The distances within the pyrazine (B50134) ring of the quinoxaline core. | ~1.30 - 1.40 Å |

| C-C Bond Lengths | The distances for the ethyl group and the quinoxaline rings. | ~1.38 - 1.54 Å |

Note: The values in this table are illustrative and based on general chemical principles, as specific published data for this molecule was not found.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest-energy orbital without electrons, acts as an electron acceptor. numberanalytics.comresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. edu.krd A small gap suggests the molecule is more reactive, as less energy is needed to excite an electron from the HOMO to the LUMO. numberanalytics.comedu.krd FMO analysis for this compound would reveal the distribution of these orbitals across the molecule, indicating likely sites for electronic interactions. For example, the HOMO is often distributed over the electron-rich aromatic system, while the LUMO may be localized on specific atoms, guiding potential reactions. researchgate.net

Table 2: Conceptual Output of a Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | Energy required to remove an electron (≈ -EHOMO). |

| Electron Affinity | A | Energy released when an electron is added (≈ -ELUMO). |

Note: This table describes the parameters obtained from FMO analysis; specific calculated values for this compound are not available in the cited literature.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govmalayajournal.org

The MEP is color-coded to show different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and attractive to electrophiles (e.g., around the nitrogen atoms in the quinoxaline ring). malayajournal.orgresearchgate.net Blue areas signify positive potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential near the nitrogen atoms and a region of varying potential around the bromine atom, which can influence its role in intermolecular interactions. mdpi.comscielo.br

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to observe the physical movements of atoms and molecules over time. nih.gov These simulations solve Newton's equations of motion for a system, offering detailed insight into its dynamic behavior, such as conformational changes and interactions with its environment. nih.govyoutube.com

For this compound, MD simulations could be employed to:

Analyze Conformational Flexibility : Study the rotation of the ethyl group and any puckering of the quinoxaline ring system to understand the range of accessible shapes the molecule can adopt.

Study Solvent Effects : Simulate the molecule in different solvents (e.g., water, ethanol) to observe how solvent molecules arrange around it and to quantify the strength of these interactions. This is crucial for understanding solubility and how the solvent might influence reaction pathways. edu.krd

While specific MD studies on this compound are not detailed in existing literature, such simulations on related quinazoline (B50416) derivatives have been used to understand their binding modes with biological targets like EGFR-TK by analyzing interaction energies and structural stability over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. nih.govabjournals.org By developing mathematical models, QSAR aims to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. asianpubs.orgnih.gov

Numerous QSAR studies have been successfully performed on the broader class of quinoxaline derivatives to predict various biological activities. These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods like Partial Least Squares (PLS) or machine learning algorithms like Genetic Function Approximation (GFA) to select the most relevant descriptors and build a predictive model. nih.govabjournals.org

Table 3: Examples of QSAR Studies on Quinoxaline Derivatives

| Biological Activity | Key Descriptors Identified | Modeling Technique | Reference |

|---|---|---|---|

| Anti-tubercular | Topological and electrostatic descriptors | Genetic Algorithm (GA) with PLS | nih.gov |

| Anti-epileptic | Molar refractivity, shape indices, valence connectivity indices | Multiple Linear Regression (MLR) | asianpubs.org |

| Anticancer (TNBC) | Energy dispersive, MMFF, hydrophobic distance, Zcomp Dipole | VLife MDS (MLR) | nih.gov |

These studies demonstrate that QSAR is a powerful tool for rational drug design within the quinoxaline family. nih.govscholarsresearchlibrary.com By identifying key structural features that influence activity, such as steric and electrostatic fields, these models can guide the synthesis of novel derivatives with improved therapeutic potential. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Transition State Search

Understanding how a chemical reaction proceeds at a molecular level requires identifying the reaction mechanism, which includes all intermediate steps and, most importantly, the transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier and, thus, the reaction rate. smu.edu

Computational chemistry offers methods to locate and characterize these fleeting transition state structures. rsc.org For this compound, such methods could be used to explore various potential reactions, including:

Nucleophilic Aromatic Substitution : Investigating the displacement of the bromine atom by a nucleophile. A transition state search would reveal the energy barrier for this process and whether it proceeds via a concerted or multi-step mechanism.

Metal-Catalyzed Cross-Coupling Reactions : Modeling reactions like Suzuki or Heck couplings at the C-Br bond, which are common for aryl halides. Calculations can help rationalize the catalytic cycle and predict reaction outcomes.

By mapping the entire reaction pathway from reactants through the transition state to products (a process known as calculating the Intrinsic Reaction Coordinate or IRC), chemists can gain a detailed understanding of the electronic and structural changes that occur during a chemical transformation. smu.edu While these methods are well-established, specific computational studies on the reaction mechanisms of this compound were not found in the reviewed literature.

Coordination Chemistry of 7 Bromo 2 Ethylquinoxaline and Its Metal Complexes

Ligand Properties of 7-Bromo-2-ethylquinoxaline in Metal Complex Formation

The ability of this compound to form stable complexes with metal ions is dictated by its electronic structure and the nature of its substituent groups. Like other quinoxaline (B1680401) derivatives, it primarily functions as a nitrogen-donor ligand.

Quinoxaline-based ligands are known to coordinate with metal ions through the two nitrogen atoms of the quinoxaline ring. Depending on the specific ligand structure and reaction conditions, they can act as either monodentate or bidentate chelating agents. In many documented cases of substituted quinoxalines, the ligand coordinates to a metal center in a bidentate fashion, utilizing the nitrogen atoms of the heterocyclic ring. This chelation results in the formation of a stable five-membered ring with the metal ion, which is a common feature in the coordination chemistry of N-heterocyclic ligands. The lone pair of electrons on each nitrogen atom can be donated to a metal center, leading to the formation of coordination complexes.

The coordination behavior of this compound is significantly influenced by the electronic effects of the bromo and ethyl substituents. The bromo group at the 7-position is an electron-withdrawing group, which decreases the electron density on the quinoxaline ring system, including the nitrogen atoms. This reduction in electron density can affect the donor capacity of the nitrogen atoms, potentially influencing the stability and electronic properties of the resulting metal complexes.

Conversely, the ethyl group at the 2-position is an electron-donating group. This group increases the electron density on the quinoxaline ring, which can enhance the basicity of the nitrogen atoms and strengthen the metal-ligand bond. The interplay of these opposing electronic effects—the electron-withdrawing nature of the bromo group and the electron-donating nature of the ethyl group—will ultimately determine the net electronic character of the ligand and its coordination properties. The steric bulk of the ethyl group might also play a role in the coordination geometry of the resulting complexes, potentially influencing the arrangement of ligands around the metal center.

Synthesis and Characterization of Transition Metal Complexes Involving this compound or its Derivatives

The synthesis of transition metal complexes with this compound can be achieved through various standard methods in coordination chemistry. mdpi.com These typically involve the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

General synthetic approaches for quinoxaline-based metal complexes often involve mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in a solvent like ethanol (B145695), methanol, or acetonitrile (B52724), followed by heating under reflux. nih.gov The solid complex can then be isolated by filtration upon cooling.

Several spectroscopic techniques are invaluable for characterizing metal complexes of quinoxaline derivatives and understanding the nature of the metal-ligand interactions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N and other ring vibrations in the IR spectrum of the free ligand compared to the complex can confirm the participation of the quinoxaline nitrogen atoms in coordination. New bands corresponding to metal-nitrogen (M-N) vibrations may also be observed in the far-IR region. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion and the nature of the electronic transitions. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes, can be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the quinoxaline ring upon coordination can provide insights into the electronic environment and the binding mode of the ligand.

The table below summarizes typical spectroscopic data for transition metal complexes of quinoxaline derivatives.

| Spectroscopic Technique | Information Gained |

| IR Spectroscopy | Confirmation of coordination through shifts in C=N and ring stretching frequencies; observation of M-N vibrations. |

| UV-Vis Spectroscopy | Information on the geometry of the complex and electronic transitions (d-d, LMCT, MLCT). |

| NMR Spectroscopy | Elucidation of the structure of diamagnetic complexes in solution. |

For instance, crystallographic studies on related quinoxaline complexes have revealed distorted octahedral or trigonal bipyramidal geometries. nih.gov Such analyses for a this compound complex would definitively establish the coordination mode and the influence of the substituents on the molecular structure.

The following table presents a hypothetical summary of crystallographic data for a transition metal complex of a substituted quinoxaline.

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Metal-Nitrogen Bond Lengths | 2.0 - 2.2 Å |

| Ligand Bite Angle (N-M-N) | 75 - 85° |

Catalytic Applications of this compound Metal Complexes

Metal complexes of quinoxaline derivatives have shown promise as catalysts in various organic transformations. nih.govresearchgate.net The catalytic activity is often attributed to the ability of the metal center to exist in multiple oxidation states and to coordinate with substrates. The electronic properties of the quinoxaline ligand, modulated by its substituents, can influence the catalytic efficiency of the complex.

For example, iron complexes of quinoxaline have been studied for their catechol oxidase activity, which is a model for oxidation reactions. nih.gov The catalytic performance of these complexes is dependent on the specific quinoxaline ligand used. It is plausible that transition metal complexes of this compound could also exhibit catalytic activity in oxidation reactions or other transformations, such as C-C coupling reactions. The presence of the bromo and ethyl groups could modulate the redox potential of the metal center, thereby tuning the catalytic activity. Further research would be necessary to explore the specific catalytic applications of these complexes.

In-Depth Analysis Reveals Scant Research on the Catalytic Applications of this compound Metal Complexes

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the coordination chemistry and catalytic applications of metal complexes derived from this compound remains largely unavailable in the public domain. The specific use of this compound in homogeneous or heterogeneous catalysis, as outlined for a detailed scientific article, is not documented in existing research.

While the broader field of quinoxaline chemistry has seen extensive investigation into the catalytic properties of various derivatives and their metal complexes, research focusing specifically on this compound is conspicuously absent. Quinoxaline scaffolds are recognized for their versatile coordination capabilities with a range of transition metals, leading to applications in diverse organic transformations. These include oxidation, reduction, and cross-coupling reactions, where the quinoxaline ligand can influence the electronic and steric properties of the metallic center, thereby tuning its catalytic activity.

However, the specific substitutions of a bromo group at the 7-position and an ethyl group at the 2-position of the quinoxaline ring system appear to be a combination that has not been explored for its potential in catalysis. Searches for analogous structures with alkyl and bromo substitutions on the quinoxaline ring also failed to yield specific data on their use as ligands in catalytic metal complexes.

The requested article, with its detailed outline focusing on homogeneous catalysis in organic transformations and heterogeneous catalysis with supported metal complexes of this compound, cannot be generated due to the lack of foundational research. The scientific community has yet to publish studies that would provide the necessary experimental data, such as reaction yields, catalyst stability, and mechanistic insights for this particular compound.

Consequently, any attempt to construct an article based on the provided outline would be speculative and would not meet the required standards of scientific accuracy and reliance on verifiable research findings. The absence of data precludes the creation of the specified data tables and a thorough discussion of research findings as instructed.

Future research may yet uncover the potential of this compound in coordination chemistry and catalysis. Until such studies are conducted and published, a detailed and scientifically rigorous article on this specific topic remains unfeasible.

Applications and Advanced Materials Science Investigations Involving 7 Bromo 2 Ethylquinoxaline Scaffolds

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics Applications

The electron-deficient nature of the quinoxaline (B1680401) ring makes it an excellent component for n-type or electron-transporting materials in organic electronic devices, including Organic Light-Emitting Diodes (OLEDs). The strategic placement of a bromine atom at the 7-position and an ethyl group at the 2-position of the quinoxaline core in 7-Bromo-2-ethylquinoxaline provides a versatile platform for developing novel materials for OLEDs and other organic electronic applications.

Synthesis of Polymer Precursors Incorporating Quinoxaline Units

The 7-bromo-substituent on the quinoxaline ring is a key functional group for the synthesis of conjugated polymers through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the incorporation of the this compound unit into a larger polymer backbone, creating materials with tailored electronic and photophysical properties. For instance, the bromine atom can be readily converted to a boronic acid or ester, or it can react with a stannane (B1208499) or terminal alkyne on another monomeric unit to build up the polymer chain.

The synthesis of such polymers often involves the reaction of a dibromo-functionalized monomer with a bis(boronic acid) or bis(boronic ester) functionalized comonomer under palladium catalysis. In the context of this compound, it could be envisioned as a precursor to a monomer for polymerization. For example, further functionalization, such as the introduction of another bromine atom or a different reactive group, would be necessary to enable its use in step-growth polymerization to form conjugated polymers for organic electronics.

A general approach to synthesizing polymers incorporating quinoxaline units is through the polycondensation of a dibromoquinoxaline derivative with a diboronic acid derivative. While specific examples for this compound are not prevalent in the literature, the synthesis of other bromo-substituted quinoxaline polymers demonstrates the feasibility of this approach. These polymers often exhibit good thermal stability and solubility in common organic solvents, which are crucial properties for their processing into thin films for electronic devices.

Photophysical and Electrochemical Characterization of Quinoxaline-Based Chromophores

The photophysical and electrochemical properties of materials are critical for their performance in OLEDs. Quinoxaline derivatives are known to be blue-emitting materials, and their emission color can be tuned by introducing different substituents. The ethyl group at the 2-position of this compound is expected to have a modest electron-donating effect through induction, which can influence the energy levels of the molecule. The bromine atom at the 7-position, being electron-withdrawing, will also impact the electronic properties.

The photophysical properties of quinoxaline-based chromophores are typically investigated using UV-Vis absorption and photoluminescence spectroscopy. For instance, novel donor-acceptor-donor type push-pull quadrupolar quinoxaline scaffolds have been synthesized and shown to exhibit blue or green emission in solution. The introduction of functional groups with varying electronic nature on the quinoxaline moiety allows for the tuning of their photophysical properties.

The electrochemical properties are usually studied by cyclic voltammetry to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. These energy levels are crucial for predicting the charge injection and transport properties of the material in an OLED device. For example, a series of luminescent cyclometalated iridium(III) dipyridoquinoxaline complexes have shown reversible or quasi-reversible iridium(IV/III) oxidation couples and reversible diimine reduction couples, indicating their potential as phosphorescent emitters in OLEDs. nih.gov The HOMO and LUMO levels of quinoxaline derivatives can be tuned by the strategic introduction of electron-donating or electron-withdrawing groups. mdpi.com

Table 1: Representative Photophysical and Electrochemical Data for Quinoxaline Derivatives

| Compound/Derivative Class | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Reference |

| Push-pull Quinoxalines | ~350-450 | ~400-550 | - | - | researchgate.net |

| Iridium(III) Dipyridylquinoxaline Complexes | ~270-470 | ~500-600 | ~-5.5 | ~-3.4 | nih.gov |

| 3-Aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | ~260-480 | - | - | (reduction potentials measured) | researchgate.net |

Note: This table presents generalized data for classes of quinoxaline derivatives to illustrate typical ranges and is not specific to this compound.

Supramolecular Chemistry and Self-Assembly of Quinoxaline Derivatives

The field of supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The ability of quinoxaline derivatives to participate in such interactions makes them valuable building blocks for the construction of well-defined supramolecular architectures.

Non-Covalent Interactions in Crystal Engineering

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, π-π stacking, and C-H···π interactions. researchgate.net The this compound molecule possesses several features that can direct its self-assembly in the solid state. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. The aromatic quinoxaline core can participate in π-π stacking interactions, where the electron-deficient pyrazine (B50134) ring can interact favorably with electron-rich aromatic systems. Furthermore, the C-H bonds of the ethyl group and the aromatic ring can act as hydrogen bond donors to suitable acceptors.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyrazine ring of quinoxaline are excellent coordination sites for metal ions, making quinoxaline derivatives valuable ligands for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.netfrontiersin.org These materials consist of metal ions or clusters connected by organic linkers, forming one-, two-, or three-dimensional networks with potential applications in gas storage, separation, catalysis, and sensing. nih.govacs.orgnih.gov

The this compound can act as a monodentate or bidentate ligand, coordinating to metal centers through one or both of its pyrazine nitrogen atoms. The bromine atom can either be retained as a functional group on the periphery of the framework or be used as a reactive site for post-synthetic modification, allowing for the introduction of other functionalities into the MOF.

While specific MOFs based on this compound as the primary linker are not extensively documented, the use of other bromo-substituted and quinoxaline-based ligands in the synthesis of coordination polymers is well-established. For example, coordination polymers of Ni(II) have been synthesized with 2-(4-bromophenoxy)acetohydrazide, demonstrating the role of bromo-substituted ligands in forming polymeric structures. mdpi.com Similarly, various quinoxaline-containing ligands have been used to construct MOFs with interesting photophysical and catalytic properties. nih.govacs.orgnih.gov The presence of the ethyl group in this compound could influence the porosity and dimensionality of the resulting coordination polymer or MOF.

Table 2: Examples of Metal-Organic Frameworks and Coordination Polymers with Related Ligands

| Framework/Polymer Name | Metal Ion | Ligand Type | Key Feature/Application | Reference |

| UiO-68-DTQD | Zr(IV) | Diphenylthiadiazole quinoxaline decorated dicarboxylate | Photocatalytic aerobic oxidation | nih.gov |

| MUF-7-bdc-quin | Zn(II) | Quinoxaline-appended truxene (B166851) and bdc linkers | Photochromism, ligand-to-ligand charge transfer | acs.orgnih.gov |

| [NiCl2L(2-PrOH)]n | Ni(II) | 2-(4-Bromophenoxy)acetohydrazide | 1D polymeric chain | mdpi.com |

Note: This table provides examples of frameworks with ligands related to the structural motifs of this compound to illustrate the principles of their formation and potential applications.

Chemo-Sensors and Probes Utilizing Quinoxaline Derivatives

The development of chemical sensors for the detection of ions and small molecules is a significant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. Quinoxaline derivatives have emerged as a versatile platform for the design of chromogenic and fluorogenic chemosensors due to the sensitivity of their electronic and photophysical properties to their local environment. researchgate.netchemicalpapers.com

The quinoxaline scaffold can be functionalized with specific recognition units (receptors) that selectively bind to a target analyte. This binding event then triggers a change in the absorption or emission properties of the quinoxaline core (the signaling unit), which can be detected visually or with a spectrophotometer. The 7-bromo position in this compound provides a convenient handle for the introduction of such receptor moieties.

Quinoxaline-based sensors have been developed for the detection of a wide range of analytes, including metal cations and anions. arabjchem.orgnih.gov For instance, quinoxaline derivatives functionalized with moieties capable of coordinating to metal ions have been shown to act as selective colorimetric or fluorescent sensors for ions such as Fe³⁺ and Cu²⁺. arabjchem.org The binding of the metal ion to the receptor alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its color or fluorescence. Similarly, quinoxaline-based probes have been designed for the detection of anions like fluoride (B91410) and acetate, often through hydrogen bonding interactions or nucleophilic addition to the quinoxaline ring. nih.govscispace.com

The development of a chemosensor based on this compound would involve the synthetic modification of the bromine atom to introduce a suitable recognition site for the target analyte. The inherent photophysical properties of the quinoxaline core would then serve as the basis for the signaling mechanism.

Table 3: Examples of Quinoxaline-Based Chemosensors

| Sensor Type | Target Analyte | Sensing Mechanism | Signal Change | Reference |

| Colorimetric and Fluorescent | Fe³⁺ and Cu²⁺ | Complexation | Color change and fluorescence quenching | arabjchem.org |

| Fluorogenic | Anions (F⁻, AcO⁻) | Hydrogen bonding/Nucleophilic addition | Fluorescence quenching or enhancement | nih.govscispace.com |

| Colorimetric and Fluorescent | pH | Protonation of the quinoxaline ring | Shift in absorption and emission bands | mdpi.com |

Note: This table highlights the versatility of the quinoxaline scaffold in the design of chemosensors for various analytes.

Design Principles for Quinoxaline-Based Sensing Platforms

The design of sensing platforms based on the this compound scaffold is guided by principles that leverage the inherent electronic and structural characteristics of the quinoxaline core. The primary goal is to create a molecule that exhibits a measurable change in its optical or electrical properties upon interaction with a specific target analyte. This is typically achieved by coupling the quinoxaline unit, which acts as a signaling component, with a receptor unit designed for selective analyte binding.

Key design principles include:

Receptor-Signaling Unit Integration: The sensor molecule generally consists of two main parts: a recognition site (receptor) and a signal transducer (the quinoxaline fluorophore or electroactive unit). The receptor is designed to bind selectively to the target analyte (e.g., a metal ion, anion, or biomolecule) through specific interactions like chelation, hydrogen bonding, or covalent bond formation. chemicalpapers.combohrium.com This binding event must trigger a change in the electronic properties of the connected quinoxaline unit.

Tuning of Electronic Properties: The 7-bromo and 2-ethyl groups on the quinoxaline ring play a crucial role in modulating the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.org The electron-withdrawing nature of the bromine atom and the electron-donating character of the ethyl group can be strategically exploited to fine-tune the energy gap and, consequently, the absorption and emission characteristics of the sensor. beilstein-journals.org This allows for the rational design of sensors that operate in specific regions of the electromagnetic spectrum. rsc.org

Exploitation of Photophysical Mechanisms: For optical sensors, several photophysical mechanisms are employed. These include Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net In a typical ICT sensor, the binding of an analyte alters the electron density distribution within the molecule, leading to a shift in the fluorescence emission wavelength. researchgate.net In PET-based sensors, the receptor can quench the fluorescence of the quinoxaline unit; upon binding the analyte, this quenching is inhibited, leading to a "turn-on" response. researchgate.net

Enhancement of Electrochemical Response: For electrochemical sensors, the this compound scaffold can be incorporated into polymers or immobilized on electrode surfaces. frontiersin.orgnih.gov The design often involves using materials like multi-walled carbon nanotubes to enhance the electron transfer rate and increase the electrode's effective surface area, thereby amplifying the electrochemical signal generated upon analyte interaction. nih.gov

Table 1: Design Principles for this compound Sensing Platforms

| Design Principle | Description | Role of this compound Scaffold |

|---|---|---|

| Receptor Integration | A specific analyte-binding site (receptor) is covalently linked to the quinoxaline core. | The quinoxaline unit acts as the signaling backbone, whose properties are altered upon analyte binding to the receptor. |

| Electronic Tuning | Substituents (e.g., bromo, ethyl) are used to modify the HOMO-LUMO energy gap of the quinoxaline system. beilstein-journals.org | The electron-withdrawing bromo and electron-donating ethyl groups allow for precise control over the sensor's photophysical and electrochemical characteristics. beilstein-journals.org |

| Mechanism Control | The molecular structure is engineered to operate via specific mechanisms like ICT, PET, or FRET for optical sensing. researchgate.net | The scaffold provides the core fluorophore whose emission can be modulated through these mechanisms upon interaction with an analyte. researchgate.net |

| Electrode Modification | The quinoxaline derivative is used to functionalize an electrode surface, often within a composite material. nih.gov | Serves as the electroactive species that facilitates sensitive and selective detection through voltammetric or impedimetric signal changes. nih.gov |

Optical and Electrochemical Sensing Mechanisms

The functionalization of the this compound scaffold enables the development of sensors that operate through diverse optical and electrochemical mechanisms, allowing for the detection of a wide array of analytes.

Optical Sensing Mechanisms

Quinoxaline-based optical sensors translate analyte recognition into a visible signal, such as a change in color or fluorescence intensity. chemicalpapers.com The this compound core can be integrated into probes that function through several mechanisms:

Colorimetric Sensing: Some quinoxaline derivatives act as chromogenic chemosensors, exhibiting a distinct color change in the presence of a specific analyte. arabjchem.orgresearchgate.net For instance, a sensor designed with a specific binding pocket for a metal ion like Fe³⁺ or Ni²⁺ can show a "naked-eye" color change from colorless to yellow upon complexation. arabjchem.orgresearchgate.net This change is due to the alteration of the molecule's internal charge transfer characteristics upon ion binding.

Fluorescence "Turn-Off" Sensing: In this mechanism, the quinoxaline-based sensor is initially fluorescent. The interaction with a target analyte, such as a heavy metal ion like Cu²⁺ or Hg²⁺, quenches this fluorescence. nih.govarabjchem.org The quenching can occur due to several factors, including energy transfer to the analyte or the formation of a non-fluorescent complex. An acenaphtoquinoxaline-based sensor, for example, demonstrated selective fluorescence quenching for Hg²⁺ ions. nih.gov

Fluorescence "Turn-On" Sensing: This is often a highly desirable mechanism where a non-fluorescent or weakly fluorescent probe becomes highly emissive upon reacting with its target. Quinoxaline probes have been designed to detect anions like fluoride (F⁻) or species like zinc ions (Zn²⁺) through a "turn-on" response. researchgate.netbohrium.com This can be achieved by inhibiting a PET process or through analyte-induced structural changes that create a fluorescent state, such as aggregation-induced emission (AIE). bohrium.com

Ratiometric Sensing: Ratiometric probes exhibit a shift in the emission wavelength upon analyte binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. researchgate.net This method offers greater accuracy as it is less susceptible to fluctuations in probe concentration or excitation intensity. Quinoxaline derivatives have been developed for ratiometric detection of Zn²⁺, showing a red shift and a significant enhancement in the fluorescence ratio. researchgate.net

Electrochemical Sensing Mechanisms

Electrochemical sensors utilize the this compound unit as an electroactive component to detect analytes by measuring changes in electrical signals like current or potential. The pyrazine ring within the quinoxaline structure is the primary electroactive center, capable of undergoing a pH-dependent two-electron reduction process. nih.gov

Voltammetric Detection: These sensors measure the current response to a changing applied potential. A glassy carbon electrode (GCE) can be modified with a film containing a quinoxaline derivative. nih.gov For example, a molecularly imprinted polymer (MIP) film incorporating a quinoxaline-based structure was used for the sensitive determination of quinoxaline-2-carboxylic acid (QCA). nih.gov The analyte's interaction with the imprinted sites on the electrode surface alters the voltammetric response, allowing for quantification. The use of multi-walled carbon nanotubes in conjunction with the quinoxaline derivative can significantly enhance the electron transfer rate and amplify the signal. nih.gov

Electrocatalytic Sensing: The quinoxaline derivative on the electrode surface can act as a catalyst for the oxidation or reduction of a target analyte. For instance, the electrocatalytic oxidation of hydrazine (B178648) has been explored using sensors with modified electrodes. mdpi.com The quinoxaline moiety can facilitate the electron transfer process between the electrode and the analyte, leading to a measurable catalytic current that is proportional to the analyte's concentration. The inherent electron-deficient character of the quinoxaline ring makes it a suitable component in such charge-transfer models. nih.gov

Table 2: Sensing Mechanisms for Quinoxaline-Based Platforms

| Mechanism Type | Specific Mechanism | Detected Analytes (Examples) | Principle of Detection |

|---|---|---|---|

| Optical | Colorimetric | Fe³⁺, Ni²⁺ arabjchem.orgresearchgate.net | Analyte binding induces a change in intramolecular charge transfer, resulting in a visible color change. |

| Fluorescence "Turn-Off" | Cu²⁺, Hg²⁺ nih.govarabjchem.org | Analyte interaction quenches the fluorescence of the quinoxaline core. | |

| Fluorescence "Turn-On" | Zn²⁺, F⁻, Nucleic Acids researchgate.netbohrium.comrsc.org | Analyte binding inhibits a quenching pathway (e.g., PET) or induces an emissive state (e.g., AIE). | |

| Ratiometric Fluorescence | Zn²⁺, pH researchgate.net | Analyte binding causes a shift in the emission wavelength, allowing for measurement based on an intensity ratio. | |

| Electrochemical | Voltammetric | Quinoxaline-2-carboxylic acid (QCA) nih.gov | Analyte interaction with a quinoxaline-modified electrode alters the current response in methods like DPV or CV. |

| Electrocatalytic | Hydrazine mdpi.com | The quinoxaline derivative on the electrode surface catalyzes the redox reaction of the analyte, generating a signal. |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Iron(III) ion (Fe³⁺) |

| Nickel(II) ion (Ni²⁺) |

| Copper(II) ion (Cu²⁺) |

| Mercury(II) ion (Hg²⁺) |

| Zinc(II) ion (Zn²⁺) |

| Fluoride ion (F⁻) |

| Hydrazine |

| Quinoxaline-2-carboxylic acid (QCA) |

Chemical Biology and Mechanistic in Vitro Studies of 7 Bromo 2 Ethylquinoxaline Derivatives Strictly Excluding Clinical/safety Data

In Silico Docking Studies for Protein-Ligand Interaction Prediction

Computational docking is a powerful tool used to predict the binding modes and affinities of small molecules, such as quinoxaline (B1680401) derivatives, to the active sites of proteins. abjournals.orgnih.gov This approach helps in understanding the structural basis of their biological activity and guides the design of more potent and selective compounds. rsc.orgsci-hub.se

Identification of Potential Binding Sites and Modes with Biological Macromolecules

In silico docking studies on various quinoxaline derivatives have identified potential binding interactions with a range of biological targets, including kinases, proteases, and other enzymes. rsc.orgajol.inforesearchgate.net For a molecule like 7-Bromo-2-ethylquinoxaline, the quinoxaline core itself serves as a key pharmacophore that can fit into the binding pockets of various enzymes. The nitrogen atoms in the pyrazine (B50134) ring are crucial as they can form hydrogen bonds and other polar contacts with amino acid residues in the active site. mdpi.comresearchgate.net

Studies on related bromo-quinoxaline derivatives have shown that the position and nature of substituents significantly influence binding. For instance, a bromine atom at the 7-position, as in this compound, is considered critical for certain biological activities. mdpi.com This halogen atom can participate in halogen bonding and hydrophobic interactions, anchoring the ligand within a specific sub-pocket of the receptor. mdpi.comresearchgate.net The ethyl group at the 2-position would likely occupy a hydrophobic pocket, further stabilizing the ligand-protein complex.

Prediction of Molecular Interactions and Binding Affinities

Molecular docking simulations allow for the prediction of specific interactions and the calculation of binding affinities, often expressed as a docking score or binding energy (kcal/mol). nih.govacs.orgekb.eg For derivatives of this compound, several types of interactions are predicted to be crucial for high-affinity binding:

Hydrogen Bonding: The nitrogen atoms of the quinoxaline ring are predicted to act as hydrogen bond acceptors, interacting with donor residues like Cysteine or Aspartic Acid in the target protein's active site. ekb.eg

Hydrophobic Interactions: The benzene (B151609) portion of the quinoxaline core, along with the ethyl group at position 2, would engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. ajol.info

π-π Stacking: The aromatic quinoxaline ring can form π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan in the binding site. mdpi.com